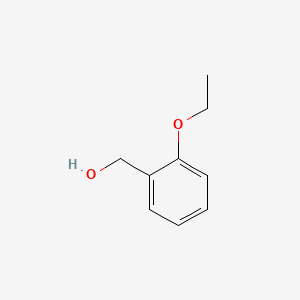

3-Ethoxybenzyl alcohol

Description

Contextualization within Benzyl (B1604629) Alcohol Chemistry

Benzyl alcohols are a class of organic compounds that contain a phenyl group attached to a hydroxymethyl group. They serve as fundamental building blocks in organic synthesis and are precursors to a wide array of more complex molecules. The reactivity of the hydroxyl group and the aromatic ring allows for a diverse range of chemical transformations.

The introduction of substituents onto the benzene (B151609) ring, such as the ethoxy group in 3-ethoxybenzyl alcohol, significantly influences the molecule's electronic properties and steric hindrance. This, in turn, affects its reactivity and potential applications. For instance, the electron-donating nature of the ethoxy group can modulate the reactivity of the aromatic ring in electrophilic substitution reactions. rsc.org

Derivatives of benzyl alcohol are integral to various chemical processes, including their use as protecting groups in multi-step organic synthesis. wikipedia.orgorgsyn.org The benzyl ether, formed by the reaction of a benzyl alcohol with another alcohol, is a common protecting group for hydroxyl functionalities due to its relative stability and ease of removal under specific conditions. orgsyn.org The specific properties of substituted benzyl alcohols, like this compound, can be harnessed to fine-tune the stability and reactivity of these protecting groups.

Academic Significance and Current Research Landscape

The academic interest in this compound and its isomers stems from their utility as intermediates in the synthesis of more complex molecules with potential biological activity. Research has explored the synthesis and application of ethoxy-substituted benzyl alcohol derivatives in medicinal chemistry and materials science.

For example, the related compound, 4-ethoxy-3-methoxybenzyl alcohol, has been synthesized from vanillin (B372448) and used as a precursor in the preparation of N-benzyl-1,10-phenanthrolinium salts, which have been evaluated for their antiplasmodial activity. ui.ac.idui.ac.id This highlights the role of ethoxybenzyl alcohol derivatives as key building blocks for novel therapeutic agents.

Furthermore, the electrochemical oxidation of benzyl alcohol and its derivatives is an area of active investigation, as it offers a greener alternative for the synthesis of valuable aldehydes and carboxylic acids. rsc.org The electronic effects of substituents like the ethoxy group are crucial in understanding and optimizing these electrochemical transformations. rsc.org

Historical Development in Chemical Literature

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader context of benzyl alcohol chemistry dates back to the early days of organic synthesis. The development of methods for the synthesis of substituted benzyl alcohols has been a continuous process, driven by the need for new building blocks in synthetic chemistry.

Early research in the 20th century laid the foundation for understanding the reactions of benzyl alcohols and the influence of substituents. scripps.edu The synthesis of various benzyl ether derivatives and their application in different fields have been subjects of numerous studies. scirp.org The exploration of specific isomers like this compound is a part of this ongoing effort to expand the toolbox of synthetic organic chemists.

The synthesis of related ethoxy-substituted benzyl alcohols, such as 3-ethoxy-4-hydroxybenzyl alcohol, was reported in the mid-20th century as part of the development of vanillin derivatives. The reduction of the corresponding benzaldehyde (B42025) is a common synthetic route. ui.ac.id It is plausible that this compound was first synthesized through similar, well-established chemical transformations.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are determined by its molecular structure, which includes a benzene ring, an ethoxy group, and a hydroxymethyl group. sigmaaldrich.comnih.gov

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 266 °C (lit.) |

| Density | 1.08 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.534 (lit.) |

| Flash Point | 60 °C (closed cup) |

| CAS Number | 71648-21-0 |

Data sourced from sigmaaldrich.comnih.gov

The presence of the hydroxyl group allows this compound to act as a hydrogen bond donor, while the oxygen atoms in the ethoxy and hydroxyl groups can act as hydrogen bond acceptors. nih.gov These characteristics influence its solubility and boiling point. The ethoxy group, being larger than a methoxy (B1213986) group found in the related 3-methoxybenzyl alcohol, can also impact the compound's lipophilicity and steric profile. sigmaaldrich.comnih.gov

Synthesis of this compound

The primary method for synthesizing this compound involves the reduction of its corresponding aldehyde, 3-ethoxybenzaldehyde (B1676413). This transformation is a standard procedure in organic chemistry.

A common and effective method for this reduction is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). amerigoscientific.com For instance, the reduction of 3-ethoxybenzaldehyde can be achieved using NaBH₄ in a suitable solvent like ethanol (B145695). A similar reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) to its corresponding alcohol using NaBH₄ has been reported with a high yield of 96%. ui.ac.id

Another approach involves the reduction of 3-ethoxybenzoic acid or its esters. For example, 3-ethoxybenzoic acid can be reduced to this compound using LiAlH₄ in an ether solvent. amerigoscientific.com

Chemical Reactions and Applications in Organic Synthesis

This compound participates in a variety of chemical reactions characteristic of primary alcohols and substituted benzenes.

The hydroxyl group can be oxidized to form 3-ethoxybenzaldehyde or further to 3-ethoxybenzoic acid. rsc.org It can also undergo etherification to form benzyl ethers. The direct synthesis of unsymmetrical benzyl ethers from two different alcohols, including benzyl alcohol derivatives, has been developed using iron catalysis. researchgate.net This highlights a potential pathway for utilizing this compound in the synthesis of complex ethers.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a halide (e.g., bromide), to facilitate nucleophilic substitution reactions. For example, the bromination of 4-ethoxy-3-methoxybenzyl alcohol has been used to produce the corresponding benzyl bromide, which is then reacted with a nucleophile. ui.ac.id

In the realm of protecting group chemistry, benzyl ethers are widely used. orgsyn.org The p-methoxybenzyl (PMB) ether is a particularly common protecting group for alcohols, and methods for its introduction using p-methoxybenzyl alcohol and a catalyst like Yb(OTf)₃ have been developed. acs.org By analogy, this compound could potentially be used to introduce a 3-ethoxybenzyl protecting group, offering different electronic and steric properties compared to the PMB group.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing ethoxy and hydroxymethyl groups.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCXUZHSKLETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313879 | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-21-0 | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71648-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethoxybenzyl Alcohol

Established Laboratory Synthetic Routes

The conversion of a benzaldehyde (B42025) derivative to its corresponding benzyl (B1604629) alcohol is a fundamental transformation in organic synthesis. This is most commonly achieved through reduction reactions.

The reduction of substituted benzaldehydes is a well-established method for producing benzyl alcohols. While the prompt mentions ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), its direct reduction yields 3-ethoxy-4-hydroxybenzyl alcohol. chegg.comchemicalforums.com The direct precursor to 3-ethoxybenzyl alcohol is 3-ethoxybenzaldehyde (B1676413). The reduction of this aldehyde is typically accomplished using hydride-based reducing agents.

One of the most common reagents for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at temperatures ranging from 0 to 25°C. prepchem.com The aldehyde group is selectively reduced to a primary alcohol. For instance, a study on the reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) using sodium borohydride in ethanol resulted in a 92% yield of the corresponding alcohol after 20 minutes under ultrasonic irradiation. researchgate.net Another procedure involving 4-ethoxybenzaldehyde (B43997) and sodium borohydride in ethanol also demonstrates this effective conversion. prepchem.com

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this conversion, typically used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Catalytic hydrogenation is also a widely used method. This involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum on various supports (e.g., Pt/MgAl₂O₄), or Raney nickel are effective for this purpose. researchgate.netguidechem.comgoogle.comscirp.org These reactions can be highly selective for the aldehyde group, leaving other functional groups on the aromatic ring intact. researchgate.netthieme-connect.de

The prompt mentions the reduction of m-anisaldehyde (3-methoxybenzaldehyde). This reaction directly produces 3-methoxybenzyl alcohol, a compound structurally similar to this compound. guidechem.comgoogle.com The synthesis methods for 3-methoxybenzyl alcohol often mirror those that would be used for its ethoxy counterpart, primarily involving reduction via catalytic hydrogenation (e.g., with Raney nickel) or with borohydride reagents. guidechem.comgoogle.comgoogle.com These analogous procedures underscore the reliability of standard reduction techniques across a range of alkoxy-substituted benzaldehydes.

Principles of Green Chemistry in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.govacs.orgresearchgate.net In the context of producing this compound, green chemistry principles focus on solvent-free reactions, the use of safer reagents, and catalytic processes that improve atom economy. nih.govmdpi.com

One green approach is the use of sodium borohydride dispersed on a solid support like wet alumina, which can facilitate solvent-free reduction of aldehydes. nih.gov This method often results in good yields and short reaction times without significant energy consumption. nih.gov For example, the reduction of 4-ethoxy-3-methoxybenzaldehyde was successfully achieved by grinding it with NaBH₄, yielding the corresponding alcohol in 96% yield. ui.ac.idui.ac.id

Catalytic transfer hydrogenation offers another green alternative to using high-pressure hydrogen gas. acs.orgscielo.org.mx This technique uses hydrogen donor molecules, such as formic acid or alcohols like ethanol and isopropanol, in the presence of a catalyst. mdpi.comacs.orgscielo.org.mx Ruthenium and palladium-based catalysts have shown excellent performance in these reactions, often under mild conditions. acs.orgscielo.org.mx For instance, ruthenium complexes have been used to catalyze the transfer hydrogenation of various benzaldehydes to their alcohols with excellent yields, using ethanol as both the solvent and the hydrogen source. scielo.org.mx

Derivatization Strategies and Subsequent Transformations

This compound serves as a versatile intermediate that can be converted into a variety of derivatives through reactions targeting its hydroxyl group.

The transformation of benzyl alcohols into benzyl halides is a key step for many synthetic applications, as the halide is an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.com

3-Ethoxybenzyl Chloride: A common method for this conversion is the reaction with thionyl chloride (SOCl₂). guidechem.comgoogle.comgoogle.commasterorganicchemistry.com This reaction effectively replaces the hydroxyl group with a chlorine atom, often with gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification. yufenggp.com For example, 3-methoxybenzyl alcohol is readily converted to 3-methoxybenzyl chloride using thionyl chloride. guidechem.comgoogle.com Another highly selective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO), which can rapidly chlorinate benzyl alcohols under neutral conditions. thieme-connect.com

3-Ethoxybenzyl Bromide: Similarly, this compound can be converted to 3-ethoxybenzyl bromide using reagents like phosphorus tribromide (PBr₃). ui.ac.idchemicalbook.com In one study, a benzyl alcohol derivative was treated with PBr₃ at 0°C and then refluxed to produce the corresponding benzyl bromide. ui.ac.id

The hydroxyl group of this compound can also undergo etherification to form various ether derivatives.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. khanacademy.orgorganic-chemistry.org This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. masterorganicchemistry.com

Alternatively, direct etherification can be achieved under acidic conditions or by using metal catalysts. google.comnih.gov For instance, iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols. nih.gov Palladium-catalyzed etherification of benzyl alcohols has also been demonstrated. scirp.org Another approach involves reacting the alcohol with another alcohol in the presence of a catalyst, or reacting it with an aldehyde under reductive conditions. rsc.org For example, benzyl ethers can be formed by reacting an alcohol with 2-benzyloxy-1-methylpyridinium triflate under mild, nearly neutral conditions. orgsyn.org

Compound Index

Oxidation Reactions and Aldehyde/Carboxylic Acid Products

The oxidation of this compound to its corresponding aldehyde, 3-ethoxybenzaldehyde, or further to 3-ethoxybenzoic acid, is a fundamental transformation in organic chemistry. The choice of oxidant and reaction conditions dictates the final product. The presence of the electron-donating ethoxy group on the benzene (B151609) ring generally facilitates the oxidation process compared to unsubstituted benzyl alcohol. rsc.orgresearchgate.net

Various reagents and catalytic systems have been developed for the selective oxidation of benzyl alcohols. While many studies focus on benzyl alcohol itself or other substituted analogs, the principles are directly applicable to this compound.

Catalytic Systems:

Metal Nitrates: Ferric nitrate (B79036), in a mild and controlled process, has been shown to be effective for oxidizing benzyl alcohol to benzaldehyde with high conversion and selectivity. frontiersin.org The reaction mechanism involves the interplay of Fe³⁺/Fe²⁺ ions and the nitrate group, which acts as the oxidant. frontiersin.org Other metallic nitrates, such as those of aluminum and copper, also exhibit catalytic activity. frontiersin.org A method using nitric acid in water has been patented for the oxidation of the closely related m-methoxybenzyl alcohol, suggesting a viable and environmentally friendly approach. google.com

Palladium-Based Catalysts: Bimetallic catalysts, such as Palladium-Iron (Pd-Fe) supported on titanium dioxide, have demonstrated high efficacy in the selective oxidation of benzyl alcohol to benzaldehyde. acs.org Similarly, palladium supported on iota-carrageenan has been used for the aerobic oxidation of benzyl alcohols in ethanol. nih.gov Gold-Palladium (Au-Pd) bimetallic catalysts also show a synergistic effect in the base-free oxidation of methoxy-substituted benzyl alcohols, which are important lignin (B12514952) model compounds. unimi.it

Chromium-Based Reagents: Chromium(VI) reagents are classical oxidants for converting alcohols to carbonyl compounds. asianpubs.orguctm.edu A solvent-less method using chromium trioxide (CrO₃) supported on silica (B1680970) gel has been reported for the rapid and efficient oxidation of substituted benzyl alcohols, such as 4-ethoxy-3-methoxybenzyl alcohol, to the corresponding aldehyde with good yields and no over-oxidation to the carboxylic acid. uctm.eduresearchgate.net

Photocatalysis: Visible-light absorbing materials like monoclinic bismuth vanadate (B1173111) (nan-BiVO₄) nanoparticles can be used for the selective photo-oxidation of benzyl alcohols to benzaldehydes using dioxygen as the oxidant. whiterose.ac.uk Flavin mononucleotide (FMN) is another organocatalyst that can be used for the photooxidation of alkyl benzenes. pnas.org

Over-oxidation to the corresponding carboxylic acid, 3-ethoxybenzoic acid, can occur, particularly with stronger oxidizing agents or more vigorous conditions. frontiersin.orgwhiterose.ac.uk For instance, in some catalytic systems, benzoic acid is observed as a byproduct. acs.org The selective synthesis of the carboxylic acid can also be a desired outcome, often achievable using potent oxidants like potassium permanganate (B83412) or by extending reaction times in certain catalytic aerobic oxidations. frontiersin.orgresearchgate.net

Table 1: Oxidation Reactions of Benzyl Alcohol Analogues

| Oxidant/Catalyst System | Substrate | Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O | Benzyl alcohol | 1,4-Dioxane, 80°C, N₂ | Benzaldehyde | ~95% Selectivity | frontiersin.org |

| CrO₃/SiO₂ | 4-Ethoxy-3-methoxybenzyl alcohol | Solvent-less, grinding, room temp. | 4-Ethoxy-3-methoxybenzaldehyde | 74% | uctm.eduresearchgate.net |

| Pd-Fe/TiO₂ | Benzyl alcohol | MeOH, 50°C, H₂/O₂ | Benzaldehyde | High Rate | acs.org |

| nan-BiVO₄ | 4-Methoxybenzyl alcohol | Acetonitrile (B52724), blue LED, O₂ | 4-Methoxybenzaldehyde | >99% Conversion | whiterose.ac.uk |

| Nitric Acid | m-Methoxybenzyl alcohol | Water, room temp. | m-Methoxybenzaldehyde | Not specified | google.com |

Deoxygenation Reactions and Alkylbenzene Formation

The deoxygenation of this compound involves the reductive cleavage of the C-OH bond to form the corresponding alkylbenzene, 3-ethoxytoluene. This transformation is a valuable synthetic tool for removing a hydroxyl functional group.

A notable method for the deoxygenation of benzylic alcohols utilizes a titanium-based catalytic system. rsc.orgrsc.org This procedure employs a non-precious metal precatalyst, titanocene (B72419) dichloride (Cp₂TiCl₂), with a silane (B1218182), such as methyldiethoxysilane (Me(EtO)₂SiH), serving as both a hydrogen donor and a regenerating agent for the active catalytic species. rsc.orgrsc.orgchemrxiv.org The reaction proceeds under relatively mild conditions and demonstrates tolerance for a variety of functional groups. rsc.orgrsc.org The proposed mechanism involves the generation of a catalytically active Ti(III) species, which undergoes a homolytic cleavage of the C–O bond to form a benzyl radical. rsc.org This radical then abstracts a hydrogen atom from the silane to yield the final alkylbenzene product. rsc.org

Another modern approach involves visible light photoredox catalysis. beilstein-journals.org In this method, the alcohol is first activated, for example, as a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. beilstein-journals.org Irradiation with blue light in the presence of a suitable photocatalyst, such as an iridium complex, and a sacrificial electron donor leads to the reductive cleavage of the C-O bond, yielding the deoxygenated product. beilstein-journals.org This protocol is effective for benzylic alcohols and operates under mild conditions. beilstein-journals.org

Table 2: Deoxygenation Reactions of Benzylic Alcohols

| Method | Catalyst System | Reducing Agent/Conditions | General Product | Citation |

|---|---|---|---|---|

| Titanium-Catalyzed Deoxygenation | Cp₂TiCl₂ / Mn | Me(EtO)₂SiH, 2-MeTHF, 50°C | Alkylbenzene | rsc.orgrsc.org |

| Visible Light Photocatalysis | Ir(ppy)₂(dtb-bpy) | Hünig's base, blue light, MeCN/H₂O | Alkylbenzene | beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of 3 Ethoxybenzyl Alcohol

Participation in Advanced Organic Transformations

The dual functionality of 3-ethoxybenzyl alcohol enables its use as a building block in various advanced organic reactions. The primary alcohol can undergo oxidation, etherification, and esterification, while the electron-rich benzene (B151609) ring is susceptible to electrophilic substitution.

Catalysis is central to the efficient transformation of this compound. A key reaction is its selective oxidation to 3-ethoxybenzaldehyde (B1676413), a valuable fragrance and flavoring agent.

Heterogeneous Catalysis: Bimetallic catalysts, particularly those combining gold (Au) and palladium (Pd), have shown significant synergistic effects in the solvent-free, base-free oxidation of benzyl (B1604629) alcohol derivatives. unimi.itresearchgate.net For methoxy-substituted benzyl alcohols, which serve as excellent models for this compound, Au-Pd nanoparticles supported on activated carbon or titanium dioxide demonstrate high activity and selectivity for the corresponding aldehyde. unimi.it The reaction mechanism is believed to involve the activation of the alcohol on one metal site and oxygen on the other, facilitating the oxidative dehydrogenation. Monometallic Au or Pd catalysts are often inactive under the same base-free conditions, highlighting the importance of the bimetallic synergy. unimi.itresearchgate.net

Phase-Transfer Catalysis (PTC): Oxidation reactions often involve reagents with disparate solubilities. This compound is soluble in organic solvents, while common, environmentally benign oxidants like hydrogen peroxide (H₂O₂) are aqueous. ijasrm.com Phase-transfer catalysis overcomes this barrier. In a typical system for a related compound, 4-methoxybenzyl alcohol, a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) acts as a "shuttle." ijasrm.comquizlet.com It transports the tungstate (B81510) co-catalyst and the oxidant (as a peroxo-tungstate complex) from the aqueous phase to the organic phase, where it can react with the alcohol. ijasrm.com The reaction mechanism involves the formation of an active oxidant in the organic phase, which then oxidizes the alcohol to the aldehyde, regenerating the catalyst for another cycle. ijasrm.com

Acid/Base Catalysis: Standard alcohol reactions are also applicable. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (H₂O), facilitating SN1-type reactions to form alkyl halides or E1 elimination to form alkenes. libretexts.org The formation of a resonance-stabilized benzylic carbocation intermediate is a key feature of this mechanism. libretexts.orgyoutube.com

Table 1: Catalytic Systems for the Oxidation of Substituted Benzyl Alcohols

| Catalyst System | Oxidant | Solvent/Conditions | Key Features |

|---|---|---|---|

| Au-Pd/Activated Carbon | O₂ | p-xylene, 80°C | Strong synergistic effect between Au and Pd; monometallic catalysts are inactive. unimi.it |

| H₂O₂ / Sodium Tungstate / TBAB | H₂O₂ | Ethyl Acetate / Water (biphasic) | Phase-transfer catalysis enables reaction between water-soluble oxidant and organic-soluble alcohol. ijasrm.com |

| Sodium Hypochlorite (NaOCl) / TBAS | NaOCl | Dichloromethane / Water (biphasic) | Selectively oxidizes primary aromatic alcohols to aldehydes. quizlet.com |

| Strong Acid (e.g., H₂SO₄) | None (Dehydration) | High Temperature | Proceeds via an E1 mechanism involving a carbocation intermediate. libretexts.org |

The reactivity of this compound allows for a broad substrate scope and demands selective functionalization strategies. The primary alcohol is a key handle for modifications like etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether under various conditions. For instance, reaction with p-methoxybenzyl alcohol in the presence of a Lewis acid catalyst like Ytterbium (III) triflate (Yb(OTf)₃) can form the corresponding ether. acs.org This type of reaction proceeds via the formation of a stabilized benzylic carbocation from one alcohol molecule, which is then attacked by the hydroxyl group of the second alcohol molecule.

Esterification: Conversion to esters can be achieved by reacting this compound with carboxylic acids (Fischer esterification) or, more efficiently, with more reactive acyl chlorides in the presence of a base like pyridine. libretexts.org

Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions. The selectivity (i.e., the position of substitution) is dictated by the directing effects of the existing substituents, primarily the strongly activating ethoxy group.

Table 2: Examples of Functionalization Reactions for this compound

| Reagent(s) | Reaction Type | Product Type |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Halogenation | 3-Ethoxybenzyl chloride |

| Carboxylic Acid / Acid Catalyst | Fischer Esterification | 3-Ethoxybenzyl ester |

| Acyl Chloride / Pyridine | Esterification | 3-Ethoxybenzyl ester |

| Alkyl Halide / Base (e.g., NaH) | Williamson Ether Synthesis | 3-Ethoxybenzyl ether |

| Nitrating Mixture (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Nitro-3-ethoxybenzyl alcohol |

The kinetics of reactions involving this compound are significantly influenced by the electronic properties of its substituents. The ethoxy group (-OCH₂CH₃) and the hydroxymethyl group (-CH₂OH) both affect the electron density of the aromatic ring. libretexts.org

The ethoxy group is a powerful activating group. It exerts a strong positive resonance effect (+R) by donating a lone pair of electrons from the oxygen into the aromatic π-system, and a weaker negative inductive effect (-I) due to the oxygen's electronegativity. libretexts.org The resonance effect dominates, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions (carbons 2, 4, and 6). This activation makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene, thus increasing the rate of electrophilic aromatic substitution. libretexts.org

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics provides quantitative insight into reaction rates and mechanisms. For the oxidation of substituted benzyl alcohols, kinetic analyses have been performed to understand the influence of various parameters.

In the phase-transfer catalytic oxidation of 4-methoxybenzyl alcohol (a close analog), the reaction rate is dependent on several factors:

Temperature: The rate of conversion increases with temperature, as expected. An Arrhenius analysis allows for the calculation of the activation energy (Ea), which is a key thermodynamic barrier for the reaction. ijasrm.com

Agitation Speed: In a biphasic system, the rate of stirring is crucial. At low speeds, the reaction is mass-transfer limited. Increasing the agitation speed enhances the interfacial area between the aqueous and organic phases, increasing the reaction rate until the intrinsic chemical reaction rate becomes the limiting factor. ijasrm.com

Catalyst Concentration: The concentration of both the phase-transfer catalyst (TBAB) and the co-catalyst (sodium tungstate) directly impacts the reaction rate. ijasrm.com

Thermodynamic analysis, such as the calculation of Gibbs free energy (ΔG), helps determine the spontaneity of a reaction pathway. acs.org Computational methods can be employed to model reaction pathways and identify those that are exergonic (ΔG < 0), and therefore thermodynamically favorable. acs.org

Table 3: Kinetic Parameters for the Oxidation of 4-Methoxybenzyl Alcohol (Model for this compound)

| Parameter | Condition | Effect on Reaction Rate |

|---|---|---|

| Temperature | Increased from 30°C to 60°C | Increased conversion rate. ijasrm.com |

| Agitation Speed | Increased from 300 to 1500 rpm | Increased conversion rate (indicates overcoming mass transfer limitations). ijasrm.com |

| PTC Concentration | Increased | Increased conversion rate. ijasrm.com |

| Co-catalyst Conc. | Increased | Increased conversion rate. ijasrm.com |

Characterization of Reaction Intermediates and Transition States

Reaction intermediates and transition states are fundamental to understanding reaction mechanisms, though they are often difficult to isolate or observe directly due to their transient nature.

Reaction Intermediates: These are relatively stable, yet short-lived, species that exist in a dip in the reaction energy profile. In reactions of this compound, several key intermediates can be postulated:

Benzylic Carbocation: In acid-catalyzed SN1 or E1 reactions, the protonated hydroxyl group leaves as water, forming a secondary benzylic carbocation. libretexts.org This carbocation is stabilized by resonance, with the positive charge delocalized over the benzylic carbon and into the aromatic ring.

Alkoxide Ion: In base-catalyzed reactions, such as the Williamson ether synthesis, a strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide intermediate.

Oxonium Ion: The first step in many acid-catalyzed alcohol reactions is the protonation of the hydroxyl group's oxygen atom to form an oxonium ion, which transforms the poor -OH leaving group into a good H₂O leaving group. libretexts.org

Transition States: A transition state represents the highest energy point along a single reaction step. youtube.com It is not a distinct molecule but rather a fleeting configuration of atoms where old bonds are partially broken and new bonds are partially formed. youtube.com For example, in the SN2 reaction of this compound (after conversion of -OH to a better leaving group), the transition state would involve the incoming nucleophile and the departing leaving group being simultaneously and partially bonded to the benzylic carbon in a trigonal bipyramidal geometry. These states are characterized by partial bonds and partial charges and can be inferred and modeled using computational chemistry. youtube.com

Computational and Theoretical Chemistry Research on 3 Ethoxybenzyl Alcohol

Quantum Chemical Calculations and Electronic Structure Analysis

There is a lack of published research detailing quantum chemical calculations specifically for 3-ethoxybenzyl alcohol. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's optimized geometry, electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is fundamental to understanding its reactivity, stability, and intermolecular interactions. However, at present, no specific data on these electronic properties for this compound has been reported in the scientific literature.

Molecular Docking and Dynamics Simulations

No specific molecular docking or molecular dynamics (MD) simulation studies featuring this compound were identified in the available scientific literature. Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a molecule within the active site of a protein or other receptor, offering insights into potential biological activity. Following docking, MD simulations can provide a dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions over time. The absence of such studies means that the potential interactions of this compound with biological targets have not been computationally explored and reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models developed specifically for this compound or a series of analogs including it did not yield any results. QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. Without the inclusion of this compound in a dataset for QSAR model development, its biological activity cannot be predicted using this method based on existing literature.

Predictive Analysis of Spectroscopic Properties and Chemical Behavior

There is no dedicated research available on the predictive analysis of the spectroscopic properties and chemical behavior of this compound using computational methods. Theoretical predictions of spectra such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) are valuable for complementing experimental data and aiding in structural elucidation. Similarly, computational predictions of chemical behavior, such as reaction mechanisms and kinetics, provide a deeper understanding of a compound's reactivity. To date, such predictive analyses for this compound have not been published.

Advanced Applications in Chemical Sciences Research

Role as a Key Chemical Intermediate in Complex Organic Molecule Synthesis

3-Ethoxybenzyl alcohol serves as a crucial intermediate in organic synthesis due to its distinct functional groups that allow for a variety of chemical transformations. The primary alcohol group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo etherification and esterification reactions. The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby increasing molecular complexity.

The synthesis of more complex molecules often utilizes this compound as a starting material. For instance, it can be prepared from 3-hydroxybenzenemethanol by reaction with bromoethane in the presence of a base like potassium carbonate. acs.org This straightforward synthesis makes it an accessible precursor for multi-step synthetic pathways. Its structural analogues, such as 3-methoxybenzyl alcohol, are also widely recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Key Reactive Sites of this compound:

| Functional Group | Type of Reactions | Potential Products |

| Hydroxyl (-CH₂OH) | Oxidation, Etherification, Esterification, Halogenation | Aldehydes, Carboxylic Acids, Ethers, Esters, Benzyl (B1604629) Halides |

| Aromatic Ring (C₆H₄) | Electrophilic Substitution (e.g., Nitration, Halogenation, Sulfonation) | Substituted Benzene (B151609) Derivatives |

| Ethoxy (-OCH₂CH₃) | Ether Cleavage (under harsh conditions) | Phenolic Compounds |

Utilization in Novel Nucleic Acid Extraction Methodologies

Currently, there is no widely documented, specific role for this compound in novel nucleic acid extraction methodologies. Standard procedures for DNA and RNA extraction typically rely on a combination of lysis buffers containing detergents and chaotropic salts to break open cells, proteases to digest proteins, and subsequent precipitation and washing steps. Alcohols such as ethanol (B145695) and isopropanol are standardly used in these final steps to precipitate nucleic acids from the aqueous solution. While various organic solvents are employed in research, the direct application of this compound in these protocols is not established in mainstream scientific literature.

Development in Pharmaceutical Synthesis Pathways

The structural motif of substituted benzyl alcohols is prevalent in a wide range of pharmacologically active compounds. This compound provides a lipophilic ethoxy group and a reactive hydroxyl group, making it a valuable precursor in the synthesis of new chemical entities. Its derivatives are investigated for various therapeutic applications. For example, patent literature describes the use of this compound in the synthesis of novel bicyclic ring compounds that act as CCR5 antagonists, which are being explored as potential therapeutic agents against HIV. google.comgoogleapis.com In these syntheses, the alcohol is often converted to a corresponding benzyl halide to facilitate its attachment to a larger molecular scaffold. google.com

The development of amine derivatives, such as N-(3-ethoxybenzyl)-2,2,2-trifluoroethan-1-amine, also highlights its role as a starting material for creating compounds with potential biological activity.

Application in Agrochemical Research and Development

In the field of agrochemicals, substituted benzyl alcohols and their derivatives are important for creating new pesticides and herbicides. While direct application of this compound in a commercialized agrochemical is not prominently cited, its structural features are relevant. The ethoxy group can enhance the lipophilicity of a molecule, which can improve its penetration through the waxy cuticles of plants or the exoskeletons of insects, potentially increasing the efficacy of a pesticide. Chemical suppliers list this compound among other fine chemicals available for various sectors, including the agrochemical industry, indicating its availability as a building block for research and development in this area. boostkit.dev

Integration into Material Science Research for Advanced Materials

The application of benzyl alcohol derivatives in material science is a growing area of research, particularly in the synthesis of functional polymers and specialty materials. hoelzel-biotech.com this compound can be integrated into polymer structures to impart specific properties.

Examples of its application include:

Photoresists: It has been used as a starting material to synthesize photoreactive polythiophenes. In this context, it is used to create monomer units with photocleavable ester side chains, allowing the resulting polymer to function as a dual-tone photoresist for patterning applications. acs.org

Thermosetting Compositions: The compound is listed among various substituted benzyl alcohols used in the development of thermosetting anti-reflective coatings for photolithography processes in the electronics industry. google.com

Rubber Compounds: In the rubber industry, derivatives of benzyl alcohols are used in resin-curable butyl rubber compounds, particularly for applications like tire curing bladders. google.com

These applications demonstrate the utility of this compound in creating advanced materials where its aromatic and functional groups can be tailored for specific, high-performance roles.

Analytical Chemistry Research Methodologies for 3 Ethoxybenzyl Alcohol

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation of 3-Ethoxybenzyl alcohol from complex mixtures and for its quantitative determination. These techniques are prized for their high resolution and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase. The separation is typically achieved on a capillary column, such as a DB-5MS, which has a non-polar stationary phase.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed characterization of the molecular structure of this compound. These methods provide insights into the compound's functional groups, the connectivity of its atoms, and its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For substituted benzyl (B1604629) alcohols, the protons of the aromatic ring typically appear in the range of δ 7.0-7.5 ppm. blogspot.comstackexchange.com The two benzylic protons of the -CH₂OH group are expected to resonate around δ 4.6 ppm. rsc.org The ethoxy group gives rise to a quartet at approximately δ 4.0 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons). chegg.com The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent. blogspot.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom of the benzylic -CH₂OH group in benzyl alcohols typically resonates in the range of δ 60-65 ppm. oregonstate.edu The carbons of the ethoxy group are expected around δ 63 ppm (-OCH₂) and δ 15 ppm (-CH₃). The aromatic carbons will show signals in the region of δ 110-160 ppm. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Benzylic (-CH₂OH) | ~ 4.6 | Singlet |

| Methylene (-OCH₂CH₃) | ~ 4.0 | Quartet |

| Methyl (-OCH₂CH₃) | ~ 1.4 | Triplet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~ 158 |

| Aromatic C-CH₂OH | ~ 142 |

| Aromatic C-H | 113 - 130 |

| Benzylic (-CH₂OH) | ~ 65 |

| Methylene (-OCH₂CH₃) | ~ 63 |

| Methyl (-OCH₂CH₃) | ~ 15 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the FT-IR spectrum of an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3500-3200 cm⁻¹. vscht.cz The C-O stretching vibration of the alcohol group gives rise to a strong absorption band between 1260-1050 cm⁻¹. vscht.cz The presence of the ethoxy group is confirmed by the C-O-C stretching vibrations. Aryl alkyl ethers typically show two characteristic bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.com The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad, strong) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkyl (Ethoxy) | C-H Stretch | 2980 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether (-O-) | C-O-C Asymmetric Stretch | ~ 1250 |

| Alcohol (C-OH) | C-O Stretch | ~ 1050 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 152, corresponding to the molecular weight of C₉H₁₂O₂. Aromatic alcohols are known to exhibit a prominent molecular ion peak due to the stability of the aromatic ring. nih.gov

The fragmentation of benzyl alcohol derivatives in the mass spectrometer often involves the loss of small molecules or radicals. A common fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. nih.gov For this compound, characteristic fragments would be expected from the loss of the ethoxy group or parts of the benzyl alcohol moiety.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, such as the aromatic ring in this compound. The benzene (B151609) ring and its substituents constitute the chromophore that absorbs UV radiation, leading to electronic transitions.

Aromatic alcohols typically exhibit absorption maxima in the ultraviolet region. oup.com The exact position of the maximum absorption (λmax) is sensitive to the substitution pattern on the aromatic ring. For aromatic systems, π → π* transitions are common. libretexts.org While specific UV-Vis data for this compound is not widely reported, it is expected to absorb in the UV region, likely around 260-280 nm, which is characteristic of many substituted benzene derivatives. libretexts.org Changes in the UV-Vis spectrum upon reaction can be used to study reaction kinetics and mechanisms.

Quantitative Analysis Methods in Complex Matrices

The accurate quantification of trace levels of organic compounds like this compound in complex samples, such as biological fluids or environmental extracts, presents significant analytical challenges. The sample matrix, which contains a multitude of other components, can interfere with the analysis, affecting accuracy and precision. To overcome these challenges, highly sensitive and selective analytical techniques are required. Among the most powerful and widely used methods for this purpose is Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-QqQ/MS). This technique offers excellent chromatographic separation and highly specific detection, making it ideal for the quantitative analysis of target analytes in intricate matrices.

The development of a robust UPLC-QqQ/MS method is a critical first step for the reliable quantification of a target compound. This process involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

For instance, in the development of a method for the analysis of a related compound, DHMBA, in shellfish, researchers optimized several key parameters. The chromatographic conditions were fine-tuned, including the mobile phase composition, the additive in the mobile phase, the flow rate, and the column temperature to ensure good peak shape and separation from matrix components.

The mass spectrometric parameters were also carefully optimized. This included the fragmentor voltage and collision energy to ensure the most stable and abundant precursor and product ions for Multiple Reaction Monitoring (MRM). The capillary and nozzle voltages were also adjusted to maximize the ion signal.

The performance of the developed method is typically validated through several key metrics. A study on DHMBA in shellfish demonstrated a linear calibration curve in the range of 1.0 to 750.0 ng/mL with a correlation coefficient greater than 0.999. The limits of detection (LODs) and limits of quantification (LOQs) were determined to be 0.38 ng/mL and 1.15 ng/mL, respectively. The precision of the method was also assessed, with intra-day and inter-day relative standard deviations (RSD) of 1.49% and 7.88%, respectively.

Table 1: UPLC-QqQ/MS Method Validation Parameters for a Structurally Related Aromatic Alcohol (DHMBA)

| Parameter | Value |

| Linearity Range | 1.0 - 750.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.38 ng/mL |

| Limit of Quantification (LOQ) | 1.15 ng/mL |

| Intra-day Precision (RSD) | 1.49% |

| Inter-day Precision (RSD) | 7.88% |

This data is presented as an illustrative example of UPLC-QqQ/MS method performance for a related compound.

A significant challenge in quantitative analysis in complex matrices is the "matrix effect," which refers to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. researchgate.net This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte's concentration. researchgate.net Therefore, a thorough evaluation of matrix effects is a crucial part of method validation. researchgate.net

Matrix effects are typically assessed by comparing the response of an analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte. A common approach to mitigate matrix effects is through effective sample pretreatment and cleanup procedures.

In the analysis of DHMBA in shellfish, a pretreatment method using 75% acetonitrile (B52724) was developed to minimize matrix interference. The effectiveness of this approach was evaluated by spiking different types of shellfish tissues at concentrations ranging from 100 to 250 ng/mL. The recovery rates were found to be in the range of 72.24% to 114.46%, with a relative standard deviation (RSD) of less than 12%. These results indicate that the developed pretreatment strategy was effective in reducing the matrix effect to an acceptable level for quantitative analysis.

Table 2: Recovery Study of a Structurally Related Aromatic Alcohol (DHMBA) in Shellfish Matrix

| Spiking Concentration | Recovery Rate | RSD (%) |

| 100 ng/mL | 72.24% - 114.46% | < 12% |

| 250 ng/mL | 72.24% - 114.46% | < 12% |

This data is presented as an illustrative example of a matrix effect evaluation for a related compound.

Structural Analogs and Derivatives Research for Structure Activity Relationship Sar Elucidation

Comparative Analysis with Methoxybenzyl Alcohols (e.g., 3-Methoxybenzyl alcohol, 4-Methoxybenzyl alcohol)

A comparative analysis between ethoxy- and methoxy-substituted benzyl (B1604629) alcohols reveals subtle yet significant differences in their physicochemical properties, which can impact their reactivity and biological interactions. The primary distinction lies in the alkyl group of the ether: an ethyl group in the former and a methyl group in the latter.

The position of the alkoxy group (methoxy or ethoxy) on the aromatic ring significantly governs the chemical reactivity of the benzyl alcohol, particularly in reactions involving the aromatic ring or the benzylic alcohol group. Alkoxy groups are generally activating, electron-donating groups due to the resonance effect (+M) of the oxygen's lone pairs, which increases electron density in the ring, especially at the ortho and para positions. However, they also exert a minor electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.

Para-Substitution (e.g., 4-Methoxybenzyl alcohol): When the alkoxy group is in the para position, its strong electron-donating resonance effect dominates. This significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The increased electron density also stabilizes any potential benzylic carbocation intermediate, which can facilitate SN1-type reactions at the benzylic position.

Meta-Substitution (e.g., 3-Ethoxybenzyl alcohol, 3-Methoxybenzyl alcohol): In the meta position, the electron-donating resonance effect does not extend to the reaction center. Consequently, the weaker electron-withdrawing inductive effect becomes more influential, leading to a slight deactivation of the ring compared to the unsubstituted benzyl alcohol. This results in lower reactivity towards electrophilic substitution compared to their para-substituted counterparts. nih.gov

The difference in reactivity between an ethoxy and a methoxy (B1213986) group at the same position is generally minimal, as their electronic effects are very similar. However, the slightly larger size of the ethyl group may introduce minor steric hindrance effects in certain reactions. researchgate.net

Table 1: Influence of Substituent Position on Reactivity

| Compound | Substituent Position | Dominant Electronic Effect | Expected Reactivity in Electrophilic Aromatic Substitution |

|---|---|---|---|

| 4-Methoxybenzyl alcohol | Para | +M (Resonance) > -I (Inductive) | High |

| 3-Methoxybenzyl alcohol | Meta | -I (Inductive) | Low |

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in pharmacology as it influences absorption, distribution, metabolism, and excretion (ADME) properties. pg.edu.pl The substitution of a methoxy group with an ethoxy group increases the molecule's carbon count, leading to a predictable increase in lipophilicity.

This enhanced lipophilicity, as seen in this compound compared to 3-methoxybenzyl alcohol, can improve a molecule's ability to cross biological membranes, potentially leading to better bioavailability. pg.edu.pl However, excessively high lipophilicity can sometimes lead to reduced aqueous solubility and increased binding to unintended targets, a phenomenon known as "promiscuity". pg.edu.pl Therefore, the ethyl-for-methyl substitution represents a strategic modification in drug design to fine-tune the lipophilicity of a lead compound to an optimal range.

Table 2: Comparative Lipophilicity of Benzyl Alcohol Analogs

| Compound | Key Functional Group | Expected Lipophilicity (logP) | Rationale |

|---|---|---|---|

| 3-Methoxybenzyl alcohol | Methoxy (-OCH₃) | Lower | Smaller alkyl group |

Investigation of Hydroxy-Substituted Ethoxybenzyl Alcohols (e.g., 3-Ethoxy-4-hydroxybenzyl alcohol)

The introduction of a hydroxyl group to the ethoxybenzyl alcohol scaffold, as in 3-ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol), creates a poly-functionalized molecule with significantly altered properties and a broad range of potential biological activities.

3-Ethoxy-4-hydroxybenzyl alcohol has been identified as a compound with notable antioxidant capabilities. biosynth.com The phenolic hydroxyl group is a key feature responsible for this activity. It can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. biosynth.com The presence of the adjacent electron-donating ethoxy group can further stabilize the resulting phenoxyl radical through resonance, enhancing its antioxidant potency. Research has shown that this compound is effective at scavenging free radicals and may play a role in mitigating diseases associated with oxidative stress. biosynth.com

The unique combination of functional groups in hydroxy-substituted ethoxybenzyl alcohols makes them attractive candidates for various therapeutic applications.

Neuroprotective Effects: The antioxidant properties of 3-ethoxy-4-hydroxybenzyl alcohol are directly relevant to neuroprotection, as oxidative stress is a key factor in the pathology of many neurodegenerative diseases.

Anti-inflammatory and Anti-nociceptive Actions: Phenolic compounds, including structural relatives like 4-hydroxybenzyl alcohol, are known to possess anti-inflammatory and pain-reducing (anti-nociceptive) functions. lifechempharma.com

Anticancer and Anti-adipogenic Potential: While specific research on the anticancer and anti-adipogenic (inhibiting fat cell formation) effects of 3-ethoxy-4-hydroxybenzyl alcohol is an emerging area, related phenolic structures often exhibit these properties, suggesting it as a promising area for future investigation.

Studies on Halogenated Benzyl Alcohol Derivatives

The introduction of halogen atoms (F, Cl, Br, I) to the benzyl alcohol structure is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. Research into halogenated benzyl alcohols has provided fundamental insights into molecular conformation and intermolecular interactions.

Studies on ortho-halogenated benzyl alcohols have revealed that they can exist in different stable conformations (chiral and achiral), with the most stable form often involving an intramolecular hydrogen bond between the hydroxyl group and the halogen atom (OH–X). rsc.org The formation and stability of these conformations are influenced by the size of the halogen. rsc.org

Furthermore, research into the crystallization of halogenated benzyl alcohols shows that while strong interactions like hydrogen bonds (O-H···O) and π-π stacking initiate the process, weaker interactions involving the halogen, such as C-H···X and X···X (halogen bonding), are crucial for stabilizing the final crystal packing. nih.gov Synthetic methodologies for preparing halogenated benzyl alcohols are also well-developed, with techniques available for selective and high-yield chlorination under mild conditions, which is valuable for creating diverse derivatives for further study. mdpi.comorganic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxybenzyl alcohol |

| 4-Methoxybenzyl alcohol |

| 3-Ethoxy-4-hydroxybenzyl alcohol |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol |

Elucidation of Broader Structure-Activity Relationships Across Analogs

A comprehensive analysis of publicly available scientific literature and research databases reveals a significant gap in detailed structure-activity relationship (SAR) studies specifically focused on this compound and its direct structural analogs. While the broader class of benzyl alcohols and their derivatives has been the subject of numerous investigations, specific research elucidating the impact of the 3-ethoxy moiety and systematic variations thereof on biological activity is not extensively documented.

General principles of SAR for substituted benzyl alcohols often point to the influence of physicochemical properties such as lipophilicity (log P), electronic effects (Hammett constants), and steric factors on their biological activities. For instance, studies on various substituted benzyl alcohols have shown that toxicity can be correlated with hydrophobicity. nih.gov However, without specific experimental data for a series of this compound analogs, any extrapolation of these general principles would be speculative.

Research into other alkoxy-substituted benzyl alcohols provides some context. For example, studies on anticonvulsant compounds have shown that the size of the alkoxy group can influence activity, with smaller, non-bulky substituents sometimes leading to higher potency. nih.gov Another study on 3-ethoxy-4-hydroxybenzyl alcohol suggests that the ethoxy group can enhance lipophilicity compared to a methoxy group, which may affect membrane permeability and bioavailability. However, this compound is structurally distinct from this compound.

The available information underscores a need for dedicated research to explore the SAR of this compound and its derivatives. Such studies would involve the synthesis of a library of analogs with systematic modifications to the ethoxy group (e.g., altering chain length to propoxy, isopropoxy, etc.), modifying the position of the alkoxy group on the benzene (B151609) ring, and introducing other substituents. Subsequent biological evaluation of these analogs would be crucial for establishing a clear and detailed understanding of the structure-activity landscape for this specific class of compounds.

Due to the absence of specific research findings, a data table detailing the biological activities of various this compound analogs cannot be constructed at this time.

Future Research Directions and Emerging Paradigms for 3 Ethoxybenzyl Alcohol

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 3-ethoxybenzyl alcohol often relies on the reduction of 3-ethoxybenzaldehyde (B1676413). While effective, there is a growing need for more sustainable and greener synthetic methodologies. chemicalbook.com Future research should prioritize the development of pathways that align with the principles of green chemistry, minimizing waste and energy consumption.

One promising direction is the exploration of catalytic routes that utilize earth-abundant metals, moving away from stoichiometric reagents. organic-chemistry.org Furthermore, the direct functionalization of C-H bonds in readily available precursors presents an atom-economical approach to synthesize not only this compound but also a diverse range of its derivatives. Investigating photocatalytic and electro-organic synthetic methods could also lead to milder and more efficient reaction conditions. A comparative analysis of emerging sustainable synthetic routes for benzyl (B1604629) alcohol derivatives is presented in Table 1.

Table 1: Emerging Sustainable Synthetic Pathways for Benzyl Alcohol Derivatives

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Catalytic Transfer Hydrogenation | Utilizes a hydrogen donor in the presence of a metal catalyst to reduce the corresponding aldehyde or ketone. | Avoids the use of high-pressure hydrogen gas, often proceeds under mild conditions. |

| Photocatalytic Reduction | Employs visible light and a photocatalyst to drive the reduction of the carbonyl precursor. | Utilizes a renewable energy source, can be highly selective. |

| Electro-organic Synthesis | Uses electrical current to mediate the reduction, often in a biphasic system. | Can be highly controlled, minimizes the use of chemical reagents. |

| Metal-Free Synthesis from Tosylhydrazones | Involves the coupling of diazoalkanes derived from p-toluenesulfonylhydrazones with water. organic-chemistry.org | Avoids the use of metal catalysts, environmentally friendly. organic-chemistry.org |

Deeper Mechanistic Elucidation of Biological Activities and Molecular Interactions

While the biological activities of many substituted benzyl alcohols have been investigated, the specific mechanisms of action for this compound remain largely unexplored. oup.comsemanticscholar.org Future research should focus on elucidating its interactions with biological targets at a molecular level. This includes identifying specific enzymes, receptors, or ion channels that it may modulate.

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations can be employed to identify binding partners and characterize the nature of these interactions. semanticscholar.org Understanding the structure-activity relationships (SAR) by comparing the biological effects of this compound with its isomers and other closely related analogs will be crucial in pinpointing the key molecular features responsible for its activity. For instance, studies on related compounds like 4-methoxybenzyl alcohol have demonstrated protective effects on brain microvascular endothelial cells, suggesting a potential area of investigation for this compound.

Rational Design of Advanced Derivatives with Tailored Physicochemical and Biological Properties

Building upon a deeper mechanistic understanding, the rational design of novel derivatives of this compound can lead to compounds with enhanced or entirely new properties. The ethoxy and alcohol functional groups serve as excellent handles for chemical modification, allowing for the synthesis of a wide array of esters, ethers, and other analogs. mdpi.com

For example, esterification of the alcohol group can modulate the compound's lipophilicity, thereby influencing its pharmacokinetic profile and ability to cross biological membranes. mdpi.com The synthesis of derivatives with altered electronic properties on the aromatic ring could fine-tune their biological activity. dergipark.org.tr The goal is to create a library of derivatives with systematically varied structures to establish clear SAR and quantitative structure-activity relationship (QSAR) models, guiding the development of molecules with specific, desired functionalities. A summary of physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | sigmaaldrich.com |

| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |

| Boiling Point | 266 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.08 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.534 | chemicalbook.comsigmaaldrich.com |

| CAS Number | 71648-21-0 | sigmaaldrich.com |

Integration of In Silico and Advanced Experimental Approaches

The synergy between computational modeling and advanced experimental techniques offers a powerful paradigm for accelerating research on this compound. In silico methods, such as molecular dynamics simulations and quantum chemical calculations, can provide insights into the conformational preferences of the molecule and its interactions with biological targets. nih.gov These computational predictions can then be validated and refined through experimental techniques like X-ray crystallography and high-resolution NMR spectroscopy.

Table 3: Spectroscopic Data for the Related Compound 3-Methoxybenzyl Alcohol

| Spectroscopic Technique | Key Data and Observations (for 3-Methoxybenzyl alcohol) | Reference |

| ¹H NMR | Data available in spectral databases. | sigmaaldrich.comnih.gov |

| ¹³C NMR | Data available in spectral databases. | sigmaaldrich.comnih.gov |

| IR Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching. | nih.gov |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | nist.gov |

Development of Biocatalytic and Chemoenzymatic Processes for Synthesis

Biocatalysis represents a highly attractive green alternative for the synthesis of this compound and its derivatives. nih.gov The use of enzymes, such as alcohol dehydrogenases, can offer high selectivity and operate under mild reaction conditions. nih.gov Future research should focus on identifying or engineering enzymes that can efficiently catalyze the reduction of 3-ethoxybenzaldehyde to this compound.

Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, also hold significant promise. For instance, an enzymatic step could be used to introduce chirality, followed by chemical modifications to generate a range of enantiomerically pure derivatives. mdpi.com The development of robust and recyclable biocatalysts will be key to the industrial viability of these processes. mdpi.com The potential for biocatalytic and chemoenzymatic synthesis of chiral aromatic alcohols is a rapidly growing field with significant implications for the production of fine chemicals and pharmaceuticals. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for 3-ethoxybenzyl alcohol, and how do reaction conditions influence yield?

This compound is typically synthesized via the reduction of 3-ethoxybenzaldehyde (m-anisaldehyde) using lithium aluminum hydride (LiAlH₄) in anhydrous ether . Key variables affecting yield include:

- Solvent choice : Ethers (e.g., THF) are preferred for their ability to stabilize LiAlH₄.

- Temperature : Reactions are conducted at reflux (~35–40°C) to ensure complete reduction while avoiding side reactions.

- Purification : Distillation or column chromatography is used post-reduction to isolate the product. Yield optimization requires strict control of moisture and oxygen to prevent LiAlH₄ decomposition.

Advanced: How can catalytic systems be tailored to improve selectivity in this compound synthesis?

Advanced methodologies explore alternatives to classical reducing agents. For example:

- Transition metal catalysts : Copper chloride complexes with ligands like 8-hydroxyquinoline (used in analogous aryl ether syntheses) may enable milder conditions and higher selectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency, though compatibility with LiAlH₄ requires further validation.

- Enzymatic reduction : NADPH-dependent alcohol dehydrogenases could offer enantioselective pathways, but substrate specificity remains a challenge.

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

- HPLC : Quantifies purity (>98% as per industry standards) and detects impurities .

- NMR spectroscopy : ¹H NMR confirms the ethoxy group (δ 1.35–1.45 ppm for CH₃, δ 3.45–3.55 ppm for OCH₂) and benzyl alcohol moiety (δ 4.55–4.65 ppm for CH₂OH) .

- Mass spectrometry : Molecular ion peaks (m/z 152 for [M]⁺) and fragmentation patterns validate the structure .

Advanced: How can overlapping spectral peaks in NMR or IR be resolved for this compound derivatives?

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings, critical for complex mixtures .

- Deuterated solvent screening : Solvents like DMSO-d₆ may shift hydroxyl proton signals, reducing overlap.

- Computational modeling : DFT calculations predict vibrational modes (IR) or chemical shifts (NMR) to assign ambiguous peaks .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Segregate organic waste for incineration or specialized treatment to prevent environmental release .

Advanced: What are the potential environmental degradation pathways of this compound, and how can they be monitored?

- Abiotic degradation : Study hydrolysis (pH-dependent) or photolysis under UV light to identify breakdown products like 3-ethoxybenzoic acid .

- Biotic degradation : Use soil or microbial cultures to assess biodegradation rates via LC-MS or CO₂ evolution assays .

- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna assays) and bioaccumulation potential using logP values (~1.16) .

Basic: How does the electronic nature of the ethoxy group influence the reactivity of this compound in substitution reactions?

The ethoxy group (-OCH₂CH₃) is electron-donating, activating the benzene ring toward electrophilic substitution at the para position. This directs reactions like nitration or halogenation away from the hydroxymethyl group, preserving the alcohol functionality .

Advanced: What strategies mitigate competing side reactions during etherification or cross-coupling of this compound?

- Protecting groups : Temporarily protect the -OH group (e.g., as a silyl ether) to prevent oxidation during Ullmann or Buchwald-Hartwig couplings .

- Catalyst optimization : Palladium/copper systems with bulky ligands (e.g., XPhos) suppress undesired homo-coupling .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzyl alcohol oxygen .

Basic: How can the antioxidant activity of this compound be evaluated in vitro?

- DPPH/ABTS assays : Measure radical scavenging capacity spectrophotometrically .

- Cell-based models : Use human keratinocytes or fibroblasts to assess ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Advanced: What mechanistic insights explain contradictory reports on this compound’s anti-inflammatory efficacy?

- Dose-dependent effects : Low concentrations may activate Nrf2 pathways, while high doses induce cytotoxicity, confounding results .

- Cell-type specificity : Macrophages (e.g., RAW 264.7) show stronger TNF-α suppression than epithelial cells due to differential receptor expression .

- Metabolic stability : Evaluate hepatic metabolism (e.g., CYP450 isoforms) to account for rapid clearance in certain models .

Basic: What computational tools predict the solubility and partition coefficient (logP) of this compound?

- EPI Suite : Estimates logP (experimental ~1.16) and water solubility using atom/fragment contributions .

- COSMOtherm : Solubility parameters derived from quantum mechanical calculations align with experimental HPLC retention times .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) track this compound in metabolic or degradation studies?

- Synthesis of labeled analogs : Introduce ¹³C at the benzylic carbon via NaBH₄ reduction of ¹³C-labeled 3-ethoxybenzaldehyde .

- Tracing applications : Use GC-MS or LC-HRMS to monitor labeled metabolites in biological or environmental matrices .

Basic: What are the key differences in physicochemical properties between this compound and its structural analogs (e.g., 3-hydroxybenzyl alcohol)?

- Solubility : The ethoxy group increases hydrophobicity (logP 1.16 vs. 0.87 for 3-hydroxybenzyl alcohol) .

- Thermal stability : Higher melting point (69–72°C) compared to 3-hydroxybenzyl alcohol (48°C) due to reduced hydrogen bonding .

Advanced: How do steric and electronic effects govern regioselectivity in this compound functionalization?

- Steric maps : Molecular dynamics simulations reveal hindered access to the ortho position due to the ethoxy group’s bulk .

- Electrostatic potential analysis : The hydroxymethyl group’s electron-rich nature directs electrophiles to the para position .

Basic: What protocols ensure reproducible kinetic studies of this compound oxidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products